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Abstract

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent, initially approved in
Japan for the treatment of influenza.[1] Its efficacy against a range of RNA viruses has led to its
investigation for other viral infections, including SARS-CoV-2.[1][2] Favipiravir is a prodrug that
is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate
(Favipiravir-RTP).[3][4] This active metabolite acts as a selective inhibitor of the viral RNA-
dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.
[3][4] This document provides a detailed overview of the primary chemical synthesis pathways
for Favipiravir, its intracellular activation, and its mechanism of action.

Chemical Synthesis Pathways

Several synthetic routes for Favipiravir have been developed, starting from various
commercially available materials. The choice of a particular pathway often depends on factors
such as cost, scalability, and the handling of hazardous reagents. Below are summaries of
prominent synthetic strategies.

Synthesis from 2-Aminopyrazine
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A common and economical approach begins with the readily available 2-aminopyrazine. This
multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-
carbonitrile, which is then converted to Favipiravir.[5]

Logical Flow of Synthesis from 2-Aminopyrazine
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Synthesis of Favipiravir from 2-Aminopyrazine

2-Aminopyrazine

l

Regioselective Chlorination

l

Bromination

l

Pd-catalyzed Cyanation

l

Sandmeyer Diazotization/Chlorination

l

3,6-dichloropyrazine-2-carbonitrile (Intermediate)

l

Nucleophilic Fluorination

l

Nitrile Hydration

l

Hydroxyl Substitution

l

Favipiravir

Click to download full resolution via product page

Caption: A multi-step synthesis of Favipiravir starting from 2-aminopyrazine.
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Synthesis from 3-Aminopyrazine-2-carboxylic Acid

Another well-established route utilizes 3-aminopyrazine-2-carboxylic acid as the starting
material. This method also proceeds through the 3,6-dichloropyrazine-2-carbonitrile
intermediate.[6]

Synthesis from Diethyl Malonate

For large-scale commercial production, a scalable synthesis starting from the inexpensive
diethyl malonate has been developed.[7] This 9-step process has been optimized for decagram
scale production and provides an overall yield of 16%.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and antiviral
activity of Favipiravir.

Table 1: Summary of Selected Synthesis Yields

Number of

Starting

Key

) . Overall Yield Reference
Material Intermediate Steps
3- 3,6-
) ) ) ) 3 (from
Aminopyrazine- dichloropyrazine- ] 43% [6]
] ] o intermediate)

2-carboxylic acid  2-carbonitrile
2-

Diethyl Malonate ~ Aminomalonamid 9 16% [7]
e

6-bromo-3- 3,6-

hydroxypyrazine-  difluoropyrazine- 4 65% [8]

2-carboxamide

2-carbonitrile

Table 2: In Vitro Antiviral Activity of Favipiravir
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Virus Cell Line EC50 (pg/mL) Reference
Influenza A, B, and C )

] Various 0.014 - 0.55 [9]
viruses
West Nile virus Vero cells Not Specified [1]
Yellow Fever virus Vero cells Not Specified [1]
Foot-and-mouth N

BHK-21 cells Not Specified [1]

disease virus

Experimental Protocols

General Protocol for Favipiravir Synthesis via 3,6-
dichloropyrazine-2-carbonitrile

This protocol is a generalized representation based on reported syntheses.[6][10]

o Fluorination: The intermediate, 3,6-dichloropyrazine-2-carbonitrile, is fluorinated using a

fluoride source such as potassium fluoride (KF). This step may be facilitated by a phase
transfer catalyst.

e Hydroxylation and Nitrile Hydrolysis: The resulting fluoro-intermediate undergoes
hydroxylation, often with an aqueous base like sodium bicarbonate (NaHCO3), followed by
the hydrolysis of the nitrile group to a carboxamide. This can sometimes be achieved in a
one-pot reaction.[10]

 Purification: The crude product is purified, typically by recrystallization from a suitable solvent
like ethanol, to yield Favipiravir as a light-yellow solid.[6]

Mechanism of Action

Favipiravir's antiviral activity stems from its intracellular conversion to a ribonucleoside
triphosphate analog that targets the viral RNA-dependent RNA polymerase (RARp).

Intracellular Activation Pathway

Favipiravir is a prodrug and must be anabolized by host cell enzymes to its active form.[3][4]
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Intracellular Activation of Favipiravir

Favipiravir Intracellular Activation Pathway
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Caption: The intracellular conversion of Favipiravir to its active triphosphate form.

Inhibition of Viral RdRp

The active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdARp, competing with
natural purine nucleosides (GTP and ATP).[2][11] The precise mechanism of inhibition is a
subject of ongoing research, with two main hypotheses:
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e Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand
prevents further elongation, thereby terminating viral replication.[3]

» Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome induces a
high rate of mutations, leading to non-viable viral progeny.[2][12]

Evidence suggests that lethal mutagenesis is a predominant mechanism of action for
Favipiravir against some viruses.[2]

Mechanism of Viral Inhibition by Favipiravir-RTP

Mechanism of Action of Favipiravir-RTP
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Caption: Favipiravir-RTP competitively inhibits the viral RdRp, halting replication.
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Conclusion

Favipiravir is a significant antiviral agent with a well-defined mechanism of action and multiple
established synthesis pathways. Its ability to be chemically synthesized through various routes
allows for flexibility in manufacturing, while its novel mechanism of targeting the viral RdRp
makes it a valuable tool against a range of RNA viruses. Further research into optimizing its
synthesis and fully elucidating its inhibitory mechanisms will continue to be of high interest to
the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FPIP synthesis pathway]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12379026#fpip-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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